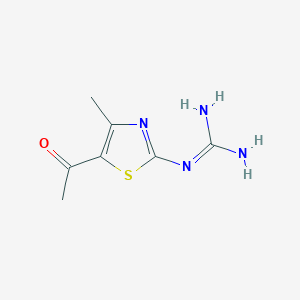

N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)guanidine

Beschreibung

N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)guanidine is a thiazole-based guanidine derivative characterized by a 1,3-thiazole ring substituted with a methyl group at position 4, an acetyl group at position 5, and a guanidine moiety at position 2. Thiazole derivatives are widely studied for their diverse biological activities, including enzyme inhibition, receptor modulation, and antimicrobial properties .

Eigenschaften

IUPAC Name |

2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4OS/c1-3-5(4(2)12)13-7(10-3)11-6(8)9/h1-2H3,(H4,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBAZMWWFLADIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N=C(N)N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hantzsch–Traumann Thiazole Synthesis

This classical method involves the cyclization of α-haloketones with thiourea derivatives to form substituted thiazoles.

- React 3-chloro-2,4-pentanedione with thiourea derivatives under reflux conditions.

- The reaction yields 5-acetylthiazoles, which serve as key intermediates.

α-Haloketone + Thiourea → 5-Acetylthiazole

Enaminone Pathway

This involves converting 5-acetylthiazoles to their corresponding enaminones, which can be further functionalized.

- Reflux 5-acetylthiazole with N,N-dimethylformamide dimethyl acetal (DMF-DMA) or tert-butoxybis(dimethylamino)methane (Bredereck’s reagent).

- The reaction produces enaminone derivatives, which are versatile intermediates for subsequent modifications.

Guanylation via Mercury-Promoted Reaction

A pivotal step involves guanylation of the thiazole intermediate using isothioureas in the presence of mercury salts.

- React N,N'-bis-Boc- S-methylisothiourea with the thiazole derivative in dichloromethane (DCM).

- Add HgCl₂ as a catalyst, stir at low temperature, then warm to room temperature.

- Purify the bis-Boc-protected guanidine via chromatography, followed by Boc deprotection with trifluoroacetic acid (TFA).

Thiazole derivative + Isothiourea + HgCl₂ → Boc-protected guanidine

Alternative Approaches

Other methods include direct cyclization of thiourea derivatives with suitable acyl halides or using microwave-assisted synthesis to reduce reaction times and improve yields.

Summary of Key Reagents and Conditions

| Step | Reagents | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|

| Thiazole formation | α-Haloketone + Thiourea | Ethanol | Reflux | 70–85 |

| Enaminone formation | Thiazole + DMF-DMA | DCM | Reflux | 75–90 |

| Guanylation | Isothiourea + HgCl₂ | DCM | 0°C to RT | 60–80 |

| Boc deprotection | TFA | DCM | Reflux | Quantitative |

Research Findings and Data Tables

Table 1: Summary of Synthesis Yields for Key Intermediates

Figure 1: General Synthetic Route

α-Haloketone + Thiourea → 5-Acetylthiazole → Enaminone → Guanylation → this compound

Analyse Chemischer Reaktionen

N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)guanidine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)guanidine has been investigated for its potential therapeutic effects, particularly in the following areas:

Anticancer Activity

Thiazole derivatives are known for their anticancer properties. Research indicates that this compound may possess cytotoxic effects against various cancer cell lines. For instance, similar thiazole compounds have shown promising results against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. A comparative table of IC50 values for related compounds is shown below:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 1.61 ± 1.92 |

| Compound B | HepG2 | 1.98 ± 1.22 |

These findings suggest that this compound may have similar efficacy and warrants further investigation into its specific effects on tumor cells .

Neuropharmacological Effects

Emerging studies indicate that guanidine derivatives can interact with serotonin receptors, particularly the 5-HT5 receptor class. This interaction suggests potential applications in treating neurodegenerative disorders and psychiatric conditions by modulating serotonin pathways .

Antimicrobial Properties

The compound has been studied for its antimicrobial properties, showing effectiveness against various pathogens. The thiazole moiety is recognized for its ability to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents .

Agricultural Applications

Research into the agricultural applications of thiazole derivatives highlights their potential as herbicides and insecticides. The unique structural characteristics of this compound may contribute to its effectiveness in pest control strategies .

Material Science

In material science, this compound serves as a building block for synthesizing more complex molecules. Its unique chemical structure allows it to function as a catalyst in various chemical reactions, contributing to the development of novel materials with desirable properties .

Case Study 1: Anticancer Evaluation

A study focusing on the synthesis and evaluation of thiazole derivatives demonstrated that modifications to the thiazole ring can significantly enhance anticancer activity. Specific analogues were tested against multiple cancer cell lines, revealing structure–activity relationships that could guide future drug development .

Case Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed promising inhibition rates, suggesting its potential as a lead compound in antibiotic development .

Wirkmechanismus

The mechanism of action of N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)guanidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)guanidine and its analogs:

Key Differences and Implications

Substituent Effects at Position 5

- Acetyl Group (Target Compound) : The electron-withdrawing acetyl group may enhance metabolic stability and influence hydrogen-bonding interactions in biological targets. This contrasts with the bromo group in , which is a leaving group for nucleophilic substitution or metal-catalyzed cross-couplings.

- Aminophenyl Group (): Introduces aromaticity and reactivity for further derivatization (e.g., acylation to form fluorobenzamides) .

Research Findings and Implications

Pharmacological Potential

- Allosteric Modulation: highlights thiazole-guanidine derivatives as allosteric activators of the Free Fatty Acid 2 Receptor (FFA2).

- Enzyme Inhibition : The target compound’s structure aligns with COX/LOX inhibitors (), but its guanidine group may confer selectivity for other targets, such as kinases or receptors .

Biologische Aktivität

N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)guanidine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₇H₁₀N₄OS

- Molecular Weight : 198.25 g/mol

- CAS Number : 33633-46-4

This compound contains a thiazole ring, which is known for its significant role in various biological activities due to its unique structural characteristics.

2. Anticancer Activity

Thiazole derivatives have been extensively researched for their anticancer properties. This compound is hypothesized to exhibit cytotoxic effects against various cancer cell lines. For instance, studies on similar thiazole compounds have shown promising results against breast cancer (MCF-7) and liver cancer (HepG2) cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 1.61 ± 1.92 |

| Compound B | HepG2 | 1.98 ± 1.22 |

These findings suggest that this compound may possess similar anticancer efficacy, warranting further investigation into its specific effects on tumor cells .

3. Neuropharmacological Effects

There is emerging evidence that guanidine derivatives can act as binding partners for serotonin receptors, particularly the 5-HT5 receptor class. This suggests potential applications in treating neurodegenerative disorders and psychiatric conditions . The modulation of serotonin pathways may provide therapeutic benefits in various neurological conditions.

Structure-Activity Relationship (SAR)

The biological activity of thiazole-containing compounds is often influenced by their structural modifications. Notably, the presence of electron-donating groups and specific substitutions on the aromatic rings can enhance their anticancer and antimicrobial activities:

- Substituents : Methyl and halogen substitutions on the thiazole ring have been shown to increase cytotoxicity.

- Ring Modifications : Alterations in the thiazole structure can lead to improved selectivity and potency against specific cancer types.

Case Studies

Several studies highlight the biological activity of related compounds:

- Anticonvulsant Activity : Thiazole derivatives have demonstrated significant anticonvulsant properties with effective doses lower than standard medications .

- Cytotoxicity Studies : In vitro assays have shown that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including inhibition of anti-apoptotic proteins like Bcl-2 .

- Synthesis and Evaluation : A study synthesized novel thiazole derivatives and evaluated their anticancer efficacy using the MTT assay across multiple cell lines, indicating significant potential for therapeutic development .

Q & A

Basic Research Questions

Q. What synthetic routes are available for N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)guanidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions between acetyl-substituted thiazole precursors and guanidine derivatives. Key steps include:

- Acetylation : Introducing the acetyl group to the thiazole ring under reflux with acetic anhydride and catalytic sulfuric acid .

- Guanidine Coupling : Reacting the acetylated thiazole with cyanoguanidine or substituted guanidines in polar solvents (e.g., ethanol/DMF) at 60–80°C .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity.

- Optimization Tips : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate) and adjust stoichiometry (1:1.2 molar ratio of thiazole to guanidine) to minimize byproducts.

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H NMR (DMSO-d6) shows characteristic peaks: δ 2.45 (s, 3H, CH3), δ 2.60 (s, 3H, acetyl-CH3), δ 8.20 (s, 1H, thiazole-H) .

- X-ray Crystallography : Resolve crystal packing and confirm hydrogen bonding between the guanidine moiety and acetyl oxygen (bond length: ~2.8 Å) .

- Mass Spectrometry : ESI-MS ([M+H]+) confirms molecular weight (e.g., m/z 241.1 for C8H12N4OS) .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Store in airtight containers under inert gas (N2/Ar) at –20°C. Avoid exposure to moisture (humidity <30%) and light, as the acetyl group may hydrolyze or undergo photodegradation .

Advanced Research Questions

Q. How does this compound interact with cyclooxygenase (COX) and lipoxygenase (LOX) enzymes?

- Methodological Answer : Docking studies (AutoDock Vina) reveal:

- Hydrophobic Interactions : The acetyl and methyl groups bind to COX-1’s hydrophobic pocket (binding energy: –8.2 kcal/mol) .

- Hydrogen Bonding : The guanidine moiety forms H-bonds with LOX’s Arg101 residue (distance: 2.1 Å), inhibiting arachidonic acid oxidation .

- Experimental Validation : Use enzyme inhibition assays (COX-1/COX-2 ovine isoforms) with IC50 values compared to reference inhibitors (e.g., indomethacin) .

Q. How can researchers resolve contradictions in reported logBB values for thiazole-guanidine derivatives?

- Methodological Answer : Discrepancies in blood-brain barrier (BBB) penetration data (e.g., logBB = –0.04 to –1.57) arise from assay variability. Address this by:

- Standardizing Assays : Use in situ perfusion models (rat brain) with LC-MS/MS quantification .

- Computational Refinement : Apply QSAR models with descriptors like polar surface area (PSA) and logP. For example, PSA >80 Ų correlates with poor BBB penetration .

Q. What analytical methods are suitable for detecting impurities in this compound?

- Methodological Answer :

- HPLC-DAD : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to separate impurities (e.g., formaldehyde adducts, RRT ~1.2) .

- LC-HRMS : Identify trace impurities (<0.1%) via exact mass (e.g., m/z 255.0834 for oxidized byproducts) .

Q. How does the compound’s thiazole ring influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing acetyl group activates the thiazole’s C2 position for nucleophilic attack. For example:

- Alkylation : React with ethyl bromoacetate (K2CO3, DMF, 60°C) to yield C2-alkylated derivatives (yield: 75–85%) .

- Arylation : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh3)4, Na2CO3) introduces aryl groups at C4 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.